molecular formula C₅₅H₇₅N₁₇O₁₂ (CH₃COOH + H ₂O) B105010 Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate CAS No. 52699-48-6

Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate

Cat. No. B105010
CAS RN: 52699-48-6
M. Wt: 1182.2960051802
InChI Key: OOBWZCWPKJOGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteinizing hormone-releasing factor (LRF), also known as luteinizing hormone-releasing hormone (LHRH), is a decapeptide that plays a critical role as the primary regulator of pituitary LH release. It is of significant interest due to its physiological role in the reproductive system. LRF activity has been studied in various contexts, including its purification from porcine hypothalamic tissue and its effects on plasma luteinizing hormone levels in vivo and in vitro . Additionally, LRF and its receptor have been identified in extrahypothalamic sites, such as immune tissues in pigs, suggesting potential immunomodulatory functions .

Synthesis Analysis

The synthesis of LRF involves a complex purification process that includes gel filtration, phenol extraction, chromatography, and electrophoresis. This process ensures that the LRF obtained is free from other hypothalamic releasing factors and vasopressin, which could interfere with its biological activity . The synthesis of LRF analogs, such as inhibitory analogs, has also been explored to study their effects on hormone release and ovulation .

Molecular Structure Analysis

LRF's molecular structure is a decapeptide, which means it is composed of ten amino acid residues. The sequence and structure of LRF are crucial for its biological activity, as even slight modifications can significantly alter its function. For instance, analogs of LRF with substitutions at specific positions can act as antagonists, blocking the natural effects of LRF on hormone release .

Chemical Reactions Analysis

The stability of LRF can be affected by various factors, including pH, temperature, and the presence of enzymes. Studies have shown that LRF follows apparent first-order kinetics, with its stability being significantly influenced by the solution's pH. The optimal stability of LRF is achieved at a pH of around 6.05. Enzyme inhibitors, such as bestatin, can also play a role in stabilizing LRF against degradation, particularly when in contact with pig skin .

Physical and Chemical Properties Analysis

LRF's physical and chemical properties are closely related to its stability and biological activity. The peptide's stability is a key factor in its shelf-life and efficacy. For example, the shelf-life of LRF at 25°C and pH 6.05 is estimated to be approximately four years. The interaction of LRF with biological tissues, such as pig skin, can lead to its degradation, which can be mitigated by enzyme inhibitors . Understanding these properties is essential for the development of LRF-based therapeutics and for ensuring its effective delivery in clinical settings.

Scientific Research Applications

Immunofluorescence Studies in Guinea Pigs

A study by Barry, Dubois, & Carette (1974) utilized LRF for immunofluorescence research in male guinea pigs. The study focused on the preoptico-infundibular pathway in normal, castrated, and testosterone-treated guinea pigs, highlighting the localization of LRF in these pathways.

Hydrophobic Superagonist Analogues of LH-RH

Research by Nestor et al. (1982) investigated the impact of increased hydrophobicity at specific positions of LH-RH by incorporating a series of very hydrophobic, unnatural D-amino acids. This study provided insights into the potency of these LH-RH superagonist analogues.

Inhibition Studies in Rats

A study by de la Cruz et al. (1976) demonstrated the use of LRF antagonists to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release in rats, providing a deeper understanding of the regulatory mechanisms of these hormones.

Gut Hormone Secretion in Pigs

Feng et al. (2019) Feng et al., 2019 investigated the effect of L-phenylalanine, a component of LRF, on gut hormone secretion in pigs. This study contributed to the understanding of how dietary factors like L-phenylalanine affect appetite regulation.

Antigonadotropin-Releasing Activities

Research by Vilchez-Martinez et al. (1976) explored the antigonadotropin-releasing activities of synthetic analogs of LHRH, identifying specific peptides with prolonged inhibitory effects.

Hormone Secretion in Porcine Immune Tissues

Weesner, Becker, & Matteri (1997) Weesner, Becker, & Matteri, 1997 conducted a study on the expression of LHRH and its receptor in porcine immune tissues, suggesting potential immunomodulatory roles for LHRH.

properties

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBWZCWPKJOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H81N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33515-09-2 (Parent)
Record name Gonadorelin acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonadorelin diacetate

CAS RN

52699-48-6
Record name Gonadorelin acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate
Reactant of Route 2
Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate
Reactant of Route 3
Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate
Reactant of Route 4
Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate
Reactant of Route 5
Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate
Reactant of Route 6
Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.